1-Propanamine, 3-(ethyldipropylsilyl)-
Description
However, structurally analogous silyl-substituted propanamines, such as those with ethoxy, triethoxy, or trimethylsilyl groups, are well-documented. These compounds are characterized by a propanamine backbone (NH₂-CH₂-CH₂-CH₂-) with a silyl group (-SiR₃) attached to the terminal carbon. Their applications span surface modification, biosensor development, and industrial adhesion enhancement due to their reactive amine and hydrolyzable silyl groups . This article focuses on comparing key compounds within this class, including 3-(triethoxysilyl)-1-propanamine (APTES), 3-(ethoxydimethylsilyl)propylamine, and others, to elucidate structural, physical, and functional differences.
Properties
CAS No. |
36412-76-7 |
|---|---|
Molecular Formula |
C11H27NSi |
Molecular Weight |
201.42 g/mol |
IUPAC Name |
3-[ethyl(dipropyl)silyl]propan-1-amine |
InChI |
InChI=1S/C11H27NSi/c1-4-9-13(6-3,10-5-2)11-7-8-12/h4-12H2,1-3H3 |
InChI Key |
VZUYPXGZYNQSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](CC)(CCC)CCCN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Propanamine, 3-(ethyldipropylsilyl)- typically involves the reaction of 3-chloropropylamine with ethyldipropylchlorosilane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Propanamine, 3-(ethyldipropylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, where the ethyl or propyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of functionalized amines.
Scientific Research Applications
1-Propanamine, 3-(ethyldipropylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of silicon-based biomaterials and drug delivery systems
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets and pathways is of particular interest.
Industry: In the industrial sector, 1-Propanamine, 3-(ethyldipropylsilyl)- is used in the production of specialty chemicals, coatings, and adhesives. Its unique properties contribute to the performance and durability of these products.
Mechanism of Action
The mechanism of action of 1-Propanamine, 3-(ethyldipropylsilyl)- involves its interaction with molecular targets and pathways. The silicon atom in the compound can form stable bonds with various biological molecules, influencing their structure and function. This interaction can modulate cellular processes and pathways, leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signal transduction and gene expression.
Comparison with Similar Compounds
Key Observations :
- APTES (triethoxysilyl) has the highest molecular weight due to bulkier ethoxy groups.
- Trimethoxysilyl variants (e.g., C₆H₁₇NO₃Si) are more compact, enhancing solubility in polar solvents.
- Diethoxymethylsilyl compounds balance hydrophobicity (logP = 1.48) and hydrolytic stability .
Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
